[(2S,5R)-5-(4-Methylphenyl)oxan-2-yl]methanol
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Overview
Description
[(2S,5R)-5-(4-Methylphenyl)oxan-2-yl]methanol is a chemical compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound is characterized by the presence of an oxane ring substituted with a 4-methylphenyl group and a methanol group. It is used primarily for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5R)-5-(4-Methylphenyl)oxan-2-yl]methanol typically involves the reaction of 4-methylphenyl-substituted oxane with methanol under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The exact synthetic route and reaction conditions can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
it is likely that large-scale synthesis would involve similar reaction conditions to those used in laboratory settings, with optimizations for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
[(2S,5R)-5-(4-Methylphenyl)oxan-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The oxane ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted oxane derivatives .
Scientific Research Applications
[(2S,5R)-5-(4-Methylphenyl)oxan-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2S,5R)-5-(4-Methylphenyl)oxan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[(2S,5R)-5-(4-Trifluoromethylphenyl)oxan-2-yl]methanol: Similar structure with a trifluoromethyl group instead of a methyl group.
[(2S,5R)-5-(4-Hydroxyphenyl)oxan-2-yl]methanol: Contains a hydroxy group instead of a methyl group.
[(2S,5R)-5-(4-Aminophenyl)oxan-2-yl]methanol: Contains an amino group instead of a methyl group.
Uniqueness
[(2S,5R)-5-(4-Methylphenyl)oxan-2-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
[(2S,5R)-5-(4-methylphenyl)oxan-2-yl]methanol |
InChI |
InChI=1S/C13H18O2/c1-10-2-4-11(5-3-10)12-6-7-13(8-14)15-9-12/h2-5,12-14H,6-9H2,1H3/t12-,13-/m0/s1 |
InChI Key |
WAEVIMRXXPBFJZ-STQMWFEESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2CC[C@H](OC2)CO |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCC(OC2)CO |
Origin of Product |
United States |
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